1-Phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
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Overview
Description
1-Phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPOP belongs to the class of pyrrolidin-2-one derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold in drug discovery. Researchers have exploited its unique properties, such as efficient exploration of pharmacophore space due to sp³-hybridization and the contribution to molecular stereochemistry. The non-planarity of the pyrrolidine ring, known as “pseudorotation,” enhances three-dimensional coverage. Scientists have designed bioactive molecules based on this scaffold, including pyrrolidine-2-one derivatives. These compounds exhibit target selectivity and have been investigated for various therapeutic indications .
EGFR Kinase Inhibition
In silico design and synthesis of derivatives containing the pyrrolidine-oxadiazole core have led to promising results. Specifically, 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives demonstrated EGFR kinase inhibitory activity. EGFR (epidermal growth factor receptor) is a crucial target in cancer therapy, making these compounds relevant for anticancer drug development .
Antiproliferative Activity
The same 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives were also evaluated for antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). Their potential as anticancer agents warrants further investigation .
Imidazole Derivatives
While not directly related to the compound , imidazole—a five-membered heterocyclic ring—shares similarities with the pyrrolidine ring. Imidazole-containing compounds have diverse biological activities, including antimicrobial, antiviral, and anticancer effects. Understanding the structural features of imidazole derivatives can provide insights into the design of related pyrrolidine-based molecules .
Stereochemistry and Biological Profile
The stereogenicity of carbons in the pyrrolidine ring significantly impacts the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists must consider these factors when designing new pyrrolidine compounds .
Other Applications
Beyond the mentioned areas, researchers continue to explore novel applications of pyrrolidine-oxadiazole hybrids. These may include enzyme inhibition, receptor modulation, and other therapeutic targets.
Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021). Read more Research paper: “In Silico Design, Synthesis and Anticancer Activity of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives.” (2020). Read more Abstract: “Synthesis and therapeutic potential of imidazole containing compounds.” BMC Chemistry, 22(1), 1-9 (2020). [Read more](https://bmc
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have shown nanomolar activity against ck1γ and ck1ε .
Mode of Action
It’s likely that the compound interacts with its targets (possibly ck1γ and ck1ε) in a way that influences their function, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related to the function of ck1γ and ck1ε .
Pharmacokinetics
Compounds with similar structures, such as pyrrolidine derivatives, are known to have good bioavailability due to their efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .
Result of Action
Similar compounds have shown promising effects in in vitro studies .
properties
IUPAC Name |
1-phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15-10-13(11-21(15)14-4-2-1-3-5-14)16-19-17(23-20-16)12-6-8-18-9-7-12/h1-9,13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFLOJLPMDPUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
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